molecular formula C11H14O2 B14171535 2,4-Dimethyl-2-phenyl-1,3-dioxolane CAS No. 4359-30-2

2,4-Dimethyl-2-phenyl-1,3-dioxolane

Cat. No.: B14171535
CAS No.: 4359-30-2
M. Wt: 178.23 g/mol
InChI Key: CIHKNVXTQCYONS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with two methyl groups and a phenyl group. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of benzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out under reflux conditions, and water is continuously removed from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-phenyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. It forms a stable acetal or ketal, which prevents the carbonyl group from undergoing unwanted reactions during synthetic transformations. The stability of the dioxolane ring is attributed to the electron-donating effects of the methyl and phenyl substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a valuable protecting group in organic synthesis .

Properties

CAS No.

4359-30-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,4-dimethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

CIHKNVXTQCYONS-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)C2=CC=CC=C2

Origin of Product

United States

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